1-Ethyl-3-methyl-5-(propan-2-yl)benzene, also known as 1-ethyl-3,5-diisopropylbenzene, is an organic compound with the molecular formula . This compound features a benzene ring substituted with one ethyl group and two isopropyl groups at the 1, 3, and 5 positions, respectively. It belongs to the category of alkylbenzenes, which are significant in various industrial applications due to their structural diversity and reactivity.
1-Ethyl-3-methyl-5-(propan-2-yl)benzene is classified as an alkylbenzene. Alkylbenzenes are hydrocarbons that consist of a benzene ring bonded to one or more alkyl groups. This classification places it within a larger family of organic compounds that are commonly used as solvents, intermediates in chemical synthesis, and components in fuel formulations.
The synthesis of 1-ethyl-3-methyl-5-(propan-2-yl)benzene can be achieved through several methods, with the most common being the Friedel-Crafts alkylation reaction. In this process, benzene is reacted with ethyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. This reaction allows for selective substitution at the desired positions on the benzene ring.
The reaction conditions typically involve controlled temperature and pressure to optimize yield and selectivity. In industrial applications, continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency. The use of zeolite-based catalysts has also been investigated to improve reaction outcomes .
The compound has a molecular weight of 198.33 g/mol. Its InChI (International Chemical Identifier) string is InChI=1S/C14H22/c1-6-12-7-13(10(2)3)9-14(8-12)11(4)5/h7-11H,6H2,1-5H3
, which provides a unique representation of its structure.
1-Ethyl-3-methyl-5-(propan-2-yl)benzene participates in various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield hydroperoxides or alcohols.
Reduction: It can undergo reduction reactions to form more saturated hydrocarbons via hydrogenation processes using palladium or platinum catalysts.
Substitution: Electrophilic aromatic substitution reactions are common for this compound, allowing for the introduction of different functional groups onto the benzene ring .
For example, when treated with chromic acid, both the ethyl and isopropyl groups can be oxidized to carboxylic acids, demonstrating the compound's reactivity under strong oxidizing conditions .
The mechanism of action for 1-ethyl-3-methyl-5-(propan-2-yl)benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations during electrophilic aromatic substitution. The presence of ethyl and isopropyl substituents influences both the reactivity and orientation of incoming electrophiles, directing them to specific positions on the benzene ring. Ongoing research aims to elucidate its interactions within biological systems and potential signaling pathways .
1-Ethyl-3-methyl-5-(propan-2-yl)benzene is a colorless liquid at room temperature with a characteristic aromatic odor. Its boiling point is approximately 190 °C, and it has a density around 0.87 g/cm³.
The compound is relatively stable but can react under specific conditions. Its solubility in organic solvents makes it suitable for various applications in organic synthesis and industrial processes .
1-Ethyl-3-methyl-5-(propan-2-yl)benzene has several notable applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: Research explores its derivatives for potential antimicrobial and anticancer properties.
Medicine: Ongoing studies investigate its therapeutic potential in drug development.
Industry: The compound acts as an intermediate for producing polymers, resins, and other industrial chemicals .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3